Bifenazate

Vue d'ensemble

Description

Le Bifenazate est un acaricide principalement utilisé pour la lutte contre les acariens phytophages. Il est connu pour son efficacité contre un large éventail d’espèces d’acariens, y compris les tétranyques, qui sont des ravageurs courants dans les milieux agricoles. Le this compound est caractérisé par sa faible solubilité dans l’eau et sa volatilité, ce qui le rend moins susceptible de se lixivier dans les eaux souterraines. Il est également connu pour son action rapide et ses effets durables .

Applications De Recherche Scientifique

Le Bifenazate a un large éventail d’applications dans la recherche scientifique, en particulier dans les domaines de l’agriculture, de la biologie et des sciences de l’environnement.

Agriculture :

Lutte antiparasitaire : Le this compound est largement utilisé comme acaricide pour contrôler les populations d’acariens dans diverses cultures, y compris les fruits, les légumes et les plantes ornementales.

Biologie :

Études de la physiologie des acariens : Les chercheurs utilisent le this compound pour étudier la physiologie et le comportement des acariens, ainsi que les mécanismes de développement de la résistance dans les populations d’acariens.

Sciences de l’environnement :

Mécanisme D'action

Le Bifenazate exerce ses effets en inhibant le transport d’électrons mitochondrial au niveau du complexe III. Cette inhibition perturbe la production d’adénosine triphosphate (ATP), ce qui entraîne la paralysie et la mort des acariens. La principale cible moléculaire du this compound est le cytochrome b mitochondrial, qui est un composant de la chaîne de transport d’électrons .

Analyse Biochimique

Biochemical Properties

It is very weakly acidic with a pKa of 12.94 (±0.06) at 23 °C . Bifenazate interacts with various enzymes and proteins in biochemical reactions. For instance, it is extracted using the CEN-QuEChERS method in fruits and vegetables, and then treated with ascorbic acid to protect this compound from oxidation and to convert this compound-diazene to this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes in its effects over time. It first oxidizes producing this compound-diazene, which then hydrolyses to methoxy- and hydroxy- biphenyls . The stability of this compound is contradictive, with some reports suggesting it is hydrolytically stable , while others indicate it decomposes in sterile water solution in the dark .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Bifenazate peut être synthétisé par une série de réactions chimiques impliquant la formation d’esters de carbazate. Une méthode courante implique la réaction du chloroformate d’isopropyle avec la 2-(4-méthoxyphényl)hydrazine pour former l’intermédiaire isopropyl 2-(4-méthoxyphényl)hydrazinecarboxylate. Cet intermédiaire est ensuite mis à réagir avec la 4-méthoxybiphényl-3-ylamine pour produire du this compound .

Méthodes de production industrielle : La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant les voies de synthèse susmentionnées. Le procédé est optimisé pour un rendement et une pureté élevés, avec un contrôle précis des conditions réactionnelles telles que la température, la pression et le pH. Le produit final est généralement obtenu sous forme de solide cristallin, qui est ensuite formulé en divers produits pesticides .

Analyse Des Réactions Chimiques

Types de réactions : Le Bifenazate subit plusieurs types de réactions chimiques, notamment l’oxydation, l’hydrolyse et la substitution.

Réactifs et conditions courants :

Oxydation : Le this compound peut être oxydé pour former du this compound-diazène, qui s’hydrolyse ensuite pour produire des méthoxy- et hydroxy-biphényles.

Hydrolyse : En solutions aqueuses, le this compound peut s’hydrolyser pour former divers dérivés biphényliques.

Principaux produits :

Produits d’oxydation : this compound-diazène, méthoxy-biphényle, hydroxy-biphényle.

Produits d’hydrolyse : Méthoxy-biphényle, hydroxy-biphényle.

Comparaison Avec Des Composés Similaires

Le Bifenazate est unique parmi les acaricides en raison de son mode d’action spécifique et de son efficacité contre un large éventail d’espèces d’acariens. Des composés similaires comprennent :

Acéquinocyl : Un autre acaricide qui inhibe le transport d’électrons mitochondrial au niveau du complexe III.

Spirodiclofène : Un dérivé d’acide tétronique qui inhibe la synthèse lipidique chez les acariens.

Pyrimidifène : Un acaricide de type pyrimidinamine qui inhibe également le transport d’électrons mitochondrial, mais au niveau du complexe I.

La combinaison unique du this compound d’action rapide, d’effets durables et de mode d’action spécifique en fait un outil précieux pour la lutte contre les acariens et la gestion de la résistance.

Propriétés

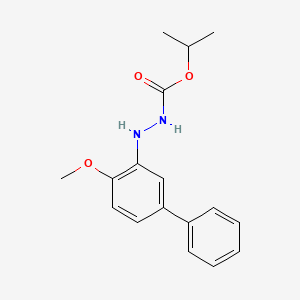

IUPAC Name |

propan-2-yl N-(2-methoxy-5-phenylanilino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-12(2)22-17(20)19-18-15-11-14(9-10-16(15)21-3)13-7-5-4-6-8-13/h4-12,18H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLKTXFWDRXILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NNC1=C(C=CC(=C1)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032525 | |

| Record name | Bifenazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White crystalline solid; [MSDSonline] | |

| Record name | Bifenazate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3920 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at 240 °C | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 3.76 mg/L at 20 °C, In water, 2.06 mg/L at 20 °C, unspecified pH, In acetonitrile = 0.0956 mg/L, ethyl acetate = 0.102 mg/L, methanol =0.0447 mg/L, toluene = 0.0247 mg/L, hexane = 0.232X10-3 mg/L at 25 °C | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.31 g/cu cm at 25 °C | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000008 [mmHg], 7.5X10-8 mm Hg at 25 °C | |

| Record name | Bifenazate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3920 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Beige crystalline solid (technical grade) | |

CAS No. |

149877-41-8 | |

| Record name | Bifenazate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149877-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bifenazate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149877418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bifenazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bifenazate (ISO); isopropyl 2-(4-methoxybiphenyl-3-yl)hydrazinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrazinecarboxylic acid, 2-(4-methoxy[1,1'-biphenyl]-3-yl)-, 1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIFENAZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24Z9QW0505 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

123-125 °C | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mode of action of bifenazate?

A1: While initially thought to be a neurotoxin, this compound is now understood to primarily act as a Qo pocket inhibitor of the mitochondrial complex III. [, , ] This means it disrupts the electron transport chain within mitochondria, ultimately leading to cellular energy depletion and death in target organisms.

Q2: What are the downstream effects of this compound's action on mitochondrial complex III?

A3: Inhibiting complex III disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). [] This cellular energy depletion and oxidative stress ultimately result in cell death.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C22H22N4O3, and its molecular weight is 390.43 g/mol. (Information derived from chemical structure databases)

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers primarily focus on biological activity and resistance mechanisms, spectroscopic data like NMR and IR spectra are crucial for structural confirmation. This information can be found in resources like the pesticide database of the National Pesticide Information Center (NPIC).

Q5: Does this compound possess any catalytic properties?

A5: this compound is primarily an acaricide and not known for exhibiting catalytic properties. Its mechanism of action revolves around inhibiting a specific enzyme rather than catalyzing a reaction.

Q6: Have there been any computational studies on this compound?

A6: While the provided papers do not extensively discuss computational studies, these methods can be valuable for understanding this compound's interaction with its target (complex III) at a molecular level. Molecular docking and molecular dynamics simulations could provide insights into binding affinity and potential resistance mechanisms.

Q7: What are the safety considerations and regulations surrounding the use of this compound?

A11: The research highlights the importance of evaluating the dietary risk of this compound and its metabolites. [] Regulatory agencies like the European Food Safety Authority (EFSA) [] set maximum residue levels (MRLs) for this compound in different crops to ensure consumer safety.

Q8: What are the main mechanisms of resistance to this compound in spider mites?

A12: Resistance to this compound in spider mites is primarily associated with mutations in the mitochondrial cytochrome b gene, specifically in the Qo pocket where this compound binds. [, , , , ] The most common mutation reported is G126S. [, , ]

Q9: Does resistance to this compound confer cross-resistance to other acaricides?

A13: Yes, this compound resistance frequently confers cross-resistance to other Qo inhibitors, particularly acequinocyl. [, , ] This emphasizes the importance of understanding cross-resistance patterns for developing effective resistance management strategies.

Q10: Are there any other mechanisms of this compound resistance besides target-site mutations?

A14: While target-site mutations are the primary mechanism, some studies suggest that enhanced detoxification by enzymes like P450 monooxygenases could also play a role in this compound resistance. [, ]

Q11: What is the toxicity profile of this compound to non-target organisms?

A15: Research has focused on assessing the toxicity of this compound to beneficial predatory mites like Phytoseiulus persimilis and Neoseiulus californicus. [, , , , ] While some studies found this compound to be safe at recommended field rates, [, ] others reported negative impacts on predatory mite survival and reproduction, highlighting the importance of careful consideration and potential mitigation strategies when using this compound in integrated pest management programs. []

Q12: What analytical methods are commonly used to detect and quantify this compound and its metabolites in environmental and biological samples?

A16: High-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet (UV), diode array (DAD), or tandem mass spectrometry (MS/MS) are widely used to analyze this compound residues. [, , , , ]

Q13: What is the impact of this compound exposure on different life stages of spider mites?

A19: Research suggests that the sensitivity to this compound can vary across different life stages of spider mites. [, , ] Understanding stage-specific susceptibility is crucial for optimizing control strategies and targeting the most vulnerable life stages.

Q14: What is the current status of this compound resistance in different geographical regions?

A20: The provided research highlights the emergence of this compound resistance in various geographical regions, including China, Jordan, and South Korea. [, , , , , ] This emphasizes the need for ongoing monitoring of resistance development and implementation of appropriate resistance management strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.